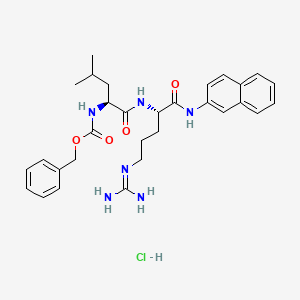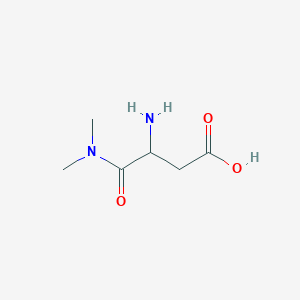
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is a compound with the molecular formula C6H14N2O2. It is known for its unique structure, which includes both amino and dimethylamino groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with amines under controlled conditions. For instance, the reaction of butanoic acid with dimethylamine and an appropriate catalyst can yield the desired compound. The reaction typically requires a polar organic solvent and may involve the use of protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize impurities and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- include:
3-Aminobutanoic acid: A compound with a similar structure but lacking the dimethylamino group.
4-(Dimethylamino)butyric acid: A compound with a similar structure but differing in the position of the amino group.
Uniqueness
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)6(11)4(7)3-5(9)10/h4H,3,7H2,1-2H3,(H,9,10) |
InChI Key |
USAAXKNUNARPCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
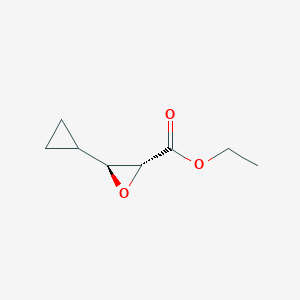
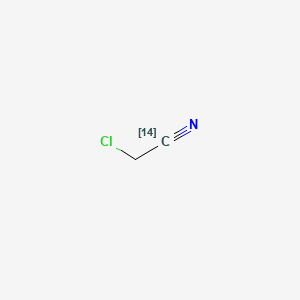
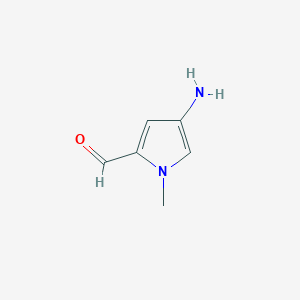
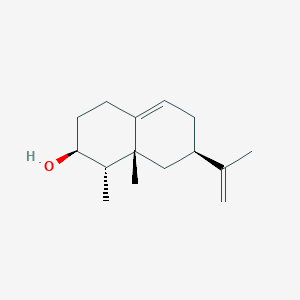
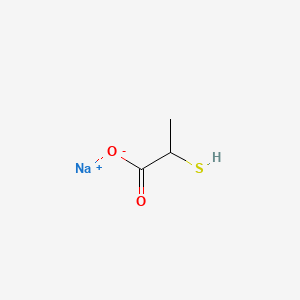
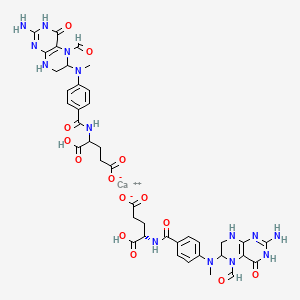
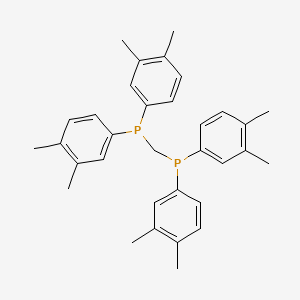
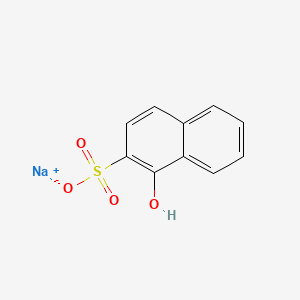
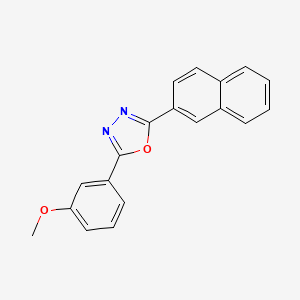
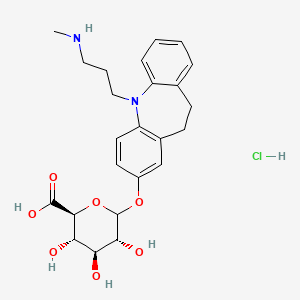
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
